molecular formula C4H9NO B074207 N-Methylpropionamide CAS No. 1187-58-2

N-Methylpropionamide

Cat. No.: B074207
CAS No.: 1187-58-2
M. Wt: 87.12 g/mol
InChI Key: QJQAMHYHNCADNR-UHFFFAOYSA-N
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Description

N-Methylpropionamide (CAS 1187-58-2) is a secondary amide with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol . It is characterized by a methyl group attached to the nitrogen atom of the propionamide backbone. Key physicochemical properties include:

  • Boiling point: 146°C at 90 mmHg
  • Density: 0.931 g/mL at 25°C
  • Dielectric constant: 176 at 25°C
  • Refractive index: 1.436

This compound is highly associated due to strong hydrogen bonding and polar interactions, making it a versatile solvent for electrolytes and nonelectrolytes . It has been employed in diverse applications, including polymer synthesis (e.g., mimicking reactions of higher molar mass compounds like PA12) , phase separation studies , and as a structural component in bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylpropionamide can be synthesized through the condensation of anhydrous methylamine with propionic acid. The reaction is typically carried out with a 50% excess of propionic acid to ensure complete conversion. Rapid heating to 120-140°C with stirring helps in removing water either directly or as a ternary xylene azeotrope .

Industrial Production Methods: In industrial settings, this compound is often produced by the same condensation reaction but on a larger scale. The product is purified by distillation under reduced pressure and dried over calcium oxide to remove any residual water and unreacted propionic acid .

Chemical Reactions Analysis

Types of Reactions: N-Methylpropionamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-methylpropionic acid.

    Reduction: Reduction reactions can convert it to N-methylpropanamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-Methylpropionic acid.

    Reduction: N-Methylpropanamine.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Chemical Properties and Characteristics

N-Methylpropionamide (C4_4H9_9NO) is characterized as a clear, colorless liquid with a melting point of approximately -43 °C and a boiling point around 146 °C at 90 mmHg. It has a density of 0.931 g/mL and a predicted pKa value of 16.61, indicating its weakly basic nature. Its high dielectric constant makes it particularly useful in electrochemical applications .

Applications in Chemistry

This compound is extensively utilized as a solvent and reagent in organic synthesis. Its ability to dissolve various organic compounds makes it an ideal medium for chemical reactions.

Solvent Properties

  • Electrochemical Studies : Due to its high dielectric constant, this compound is employed in electrochemical studies where it serves as an electrolyte solvent, enhancing the conductivity of the solution.
  • Phase Separation Studies : Research has demonstrated that this compound can induce phase separation in mixtures such as hexafluoro-2-propanol and water, which is significant for understanding interactions between polar and non-polar molecules .

Spectroscopic Applications

  • NMR Spectroscopy : Used to analyze the structure and dynamics of this compound in solution, focusing on hydrogen bonding interactions and molecular motions.
  • Infrared (IR) Spectroscopy : Investigates characteristic vibrational modes, particularly N–H and C=O stretching vibrations, providing insights into molecular conformation .
  • Raman Spectroscopy : Employed to study vibrational modes and enhance specific bands for detailed structural analysis.

Applications in Biology

In biological research, this compound has shown potential therapeutic applications.

Drug Development

Research indicates that derivatives of this compound may act as protein synthesis inhibitors with improved potency and selectivity for specific therapeutic targets. This opens avenues for developing new drugs aimed at various diseases.

Environmental Impact Studies

Studies are ongoing to assess the environmental fate and impact of this compound derivatives, focusing on their persistence, bioaccumulation, and potential ecotoxicological effects.

Applications in Medicine

This compound is being investigated for its medicinal properties, particularly in enhancing bone regeneration.

Bone Regeneration Studies

Recent studies have explored the compound's role as an enhancer of bone morphogenetic proteins (BMP), indicating its potential use in therapies aimed at promoting bone healing .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
ChemistrySolvent for organic synthesis,
Electrochemical studies,
Phase separation studies,
BiologyDrug development (protein synthesis inhibitors),
Environmental impact assessments,
MedicineBone regeneration enhancement

Case Study 1: Electrochemical Applications

A study conducted on the electrochemical properties of this compound demonstrated its effectiveness as an electrolyte solvent. The results indicated enhanced conductivity compared to other similar solvents, making it a valuable candidate for further research in electrochemistry.

In vitro studies highlighted the role of this compound derivatives in promoting osteoblast activity, suggesting potential applications in regenerative medicine aimed at treating bone fractures.

Mechanism of Action

The mechanism of action of N-Methylpropionamide involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the amide group participates in forming new bonds. The compound’s high dielectric constant also makes it effective in stabilizing charged intermediates during chemical reactions .

Comparison with Similar Compounds

Structural Analogs and Hydrogen Bonding

N-Methylpropionamide shares functional similarities with other alkyl-substituted amides, but structural variations lead to distinct physicochemical and biological behaviors:

  • N-Methylformamide (NMF) :
    Compared to this compound, NMF (with a formyl group instead of propionyl) forms more stable N–H···O hydrogen-bonded complexes with ethers. Equilibrium constants for NMF-ether complexes are significantly higher due to reduced steric hindrance from the smaller formyl group . For example, steric effects in this compound hinder optimal alignment for hydrogen bonding, lowering complex stability .

  • MDMP (2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide): This herbicide derivative of this compound inhibits translation by preventing ribosomal subunit association, akin to sodium fluoride . The addition of the dinitroanilino group enhances biological activity, illustrating how structural modifications can confer specific functionalities .

Physicochemical Properties

Dielectric Behavior and Solvent Utility

This compound’s high dielectric constant (176 at 25°C) surpasses many polar solvents (e.g., methanol: ~33), enabling dissolution of both ionic and nonpolar solutes . In methanol mixtures, dielectric relaxation studies reveal two distinct structural regions: methanol-dominated (low NMP content) and NMP-dominated (high NMP content), driven by hydrogen-bonding homogeneity .

Viscosity and Volumetric Properties

The apparent molal volume (Φᵥ) and viscosity of this compound solutions vary with temperature and solute type. For example:

  • Φᵥ for NaCl in NMP decreases linearly with temperature, contrasting with water due to differences in solvent-solute interactions .
  • Viscosity coefficients for benzene in NMP are lower than in water, reflecting weaker solute-solvent interactions .

Data Tables

Table 1: Key Physicochemical Properties of this compound and Analogs

Property This compound N-Methylformamide (NMF) MDMP
Molecular Weight 87.12 g/mol 73.09 g/mol ~295.26 g/mol*
Boiling Point 146°C (90 mmHg) 180–182°C Not reported
Dielectric Constant (25°C) 176 ~182† Not applicable
Hydrogen Bond Stability Moderate High (vs. ethers) N/A

*Estimated based on structure. †Typical value for NMF.

Biological Activity

N-Methylpropionamide (NMPA) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and chemical synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its physicochemical properties, biological evaluations, and relevant case studies.

This compound is an amide with the molecular formula C5H11NOC_5H_{11}NO and a molecular weight of approximately 101.15 g/mol. It appears as a colorless to almost colorless liquid with a flash point of 26 °C and specific gravity of 0.98 at 20 °C .

Solvation and Stability

Research indicates that the solvation enthalpy of this compound is significantly influenced by the ability of solvents to donate hydrogen bonds to the amide oxygen. A study demonstrated that in polar protic environments, the enthalpies of solvation for NMPA are comparable to those of 2-pyrrolidone, suggesting similar stability profiles in such media . The enthalpy values for various solvents are summarized in Table 1.

SolventEnthalpy of Solvation (kcal/mol)
Water-19.1 ± 0.1
Propan-1-ol-15.4
Acetone-14.4
Toluene-12.8
Self-15.5

This stability is crucial for understanding its behavior in biological systems, particularly in drug formulation and delivery.

Enzymatic Interactions

In studies examining enzymatic hydrolysis, this compound was found not to be hydrolyzed by theanine hydrolase present in tea leaves, indicating its resistance to certain enzymatic processes . This property may have implications for its use as a stable intermediate in pharmaceutical applications.

Pharmacological Evaluations

This compound has been evaluated for its potential pharmacological activities through various methodologies, including molecular docking and pharmacophore modeling. These studies aim to identify structural features that correlate with biological activity.

Case Study: Molecular Docking and Pharmacophore Modeling

A notable study utilized pharmacophore modeling combined with molecular docking to assess the structural requirements for activity against specific targets, such as histone deacetylase (HDAC) inhibitors. Although this compound itself was not the primary focus, insights gained from similar amides suggest that modifications to the N-methyl group can influence binding affinity and efficacy .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the purity of N-methylpropionamide in synthetic chemistry workflows?

Purity assessment should integrate multiple physicochemical measurements:

  • Melting point (-43°C) and refractive index (n20/D 1.436–1.437) serve as primary indicators of molecular homogeneity .
  • Boiling point (146°C at 90 mmHg) and density (0.931 g/mL at 25°C) provide additional validation .
  • Chromatographic techniques (e.g., HPLC or GC-MS) are advised for detecting trace impurities, particularly in studies requiring high solvent purity .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols must align with GHS guidelines:

  • Use gloves , eyeshadows , and respirators (type ABEK filters) to mitigate risks of skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
  • Store in well-ventilated areas away from ignition sources (flash point: 106°C) .
  • Dispose of waste via neutralization or incineration in compliance with local regulations .

Q. What synthetic routes are documented for this compound production?

Common methods include:

  • Acylation of methylamine with propionyl chloride under inert conditions .
  • Derivatization pathways such as the synthesis of (1S,2S)-pseudoephedrinepropionamide via this compound intermediates, as described in reaction databases .

Advanced Research Questions

Q. How do contradictions in dimerization models for this compound in carbon tetrachloride impact experimental design?

Stokes’ prolate ellipsoid model (axial ratio 2:1, D2/Dm = 0.706) conflicts with experimental data favoring spherical dimerization (D2/Dm ≈ 0.79). Researchers must:

  • Use dielectric relaxation (Debye function) to probe molecular aggregation .
  • Validate equilibrium constants (Kx ≈ 120–145) via calorimetry or isotope-labeled diffusion studies to resolve discrepancies in dimer volume assumptions .

Q. Why do solvation dynamics in this compound deviate from continuum and dynamic MSA models?

  • Fluorescence Stokes shift measurements reveal solvation times closer to the continuum model’s longitudinal relaxation time (τL) but 4x faster than dynamic MSA predictions .
  • NMR reorientation times (e.g., in N-methylformamide) suggest hydrogen-bonding networks dominate dynamics, requiring hybrid models integrating both dipolar and associative interactions .

Q. How do anomalies in dielectric relaxation data inform hydrogen-bonding behavior in N-methylamides?

  • Kirkwood correlation factors (g ≈ 10 for this compound at -39°C) indicate extensive chainwise H-bonding, contrasting with weaker association in formamide (g ≈ 1.5) .
  • Debye relaxation parameters (1–250 MHz range) highlight temperature-dependent cooperative motions, critical for interpreting solvent-solute interactions in peptide studies .

Q. What explains negative apparent molar volumes (Sv) of electrolytes in this compound solutions?

Negative Sv values (e.g., NaCl, NaBr) arise from ion-solvent size mismatches , where ions disrupt solvent packing. This contrasts with positive Sv in solvents with smaller molecules (e.g., water) . Volumetric studies should pair densitometry with ultrasonic velocimetry to disentangle electrostriction effects.

Q. Contradiction Analysis

Q. How should researchers reconcile discrepancies between Stokes’ dimer model and experimental diffusion data?

Stokes’ ellipsoid assumption underestimates dimer volume by neglecting isotope labeling effects and solvent-solute interactions. Revised approaches include:

  • Extrapolation to infinite dilution to isolate dimer contributions .
  • Molecular dynamics simulations parameterized with experimental dielectric data .

Properties

IUPAC Name

N-methylpropanamide
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InChI

InChI=1S/C4H9NO/c1-3-4(6)5-2/h3H2,1-2H3,(H,5,6)
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InChI Key

QJQAMHYHNCADNR-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(=O)NC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9NO
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DSSTOX Substance ID

DTXSID0061583
Record name Propanamide, N-methyl-
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Molecular Weight

87.12 g/mol
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CAS No.

1187-58-2
Record name N-Methylpropionamide
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Synthesis routes and methods

Procedure details

The applicants have previously reported the dehydrogenative coupling of alcohols with amines to form amides, catalyzed by complex 1, with liberation of hydrogen gas (Gunanathan 2007). To explore whether it might be possible to reverse this reaction by the application of hydrogen pressure, complexes 1-4 were tested as catalysts for the hydrogenation of amides. Thus, upon treatment of N-benzyl-2-methoxyacetamide with dihydrogen (10 atm) at 110° C. (bath temperature) in dry THF for 48 h with a catalytic amount of 1 (1 mol %), 62.7% of 2-methoxyethanol and 62.0% of benzyl amine were obtained. Performing the reaction at 140° C. using 1,4-dioxane as solvent did not significantly improve the yield (alcohol yield 66.3%). It was significant that the reaction was selective and the corresponding secondary amine was not observed. Under the same conditions complex 2 was inactive. Remarkably, employing complex 3 (1 mol %) as catalyst, hydrogenation of N-benzyl-2-methoxyacetamide under identical conditions (THF, 110° C.) resulted in the selective formation of 89.2% 2-methoxyethanol and 89.6% benzyl amine (Table 1B, entry 1). Thus, the normally observed C—O hydrogenolysis did not take place at all. Of practical significance, the air-stable complex 4 (which is stable in air for at least two days in solution) in the presence of one equivalent (relative to Ru) of base also efficiently catalyzes the hydrogenation of amides to alcohols and amines, by generation of the catalyst 3 in situ. Thus, upon heating a THF solution of 4 (1 mol %) with KOtBu (1 mol %) and N-benzyl-2-methoxyacetamide (1 mmol) at 110° C. under H2 (10 atm) for 48 h, 80.2% of alcohol and 81.8% of amine were formed. No reaction took place in the absence of base. Hydrogenation of N-hexyl-2-methoxyacetamide catalyzed by 3 yielded 2-methoxy ethanol and hexyl amine in 90.7% and 90.3% yields, respectively (Table 1B, entry 2). N-hexyl-3-methyloxetane-3-carboxamide undergoes hydrogenation to the alcohol and amine without hydrogenolysis of the strained oxetane ring (Table 1B, entry 3). The heterocyclic amide, N-hexylfuran-2-carboxamide was hydrogenated to yield 68.8% of furfuryl alcohol and 68.1% of hexylamine (Table 1B, entry 4). The aromatic non-activated amide, N-benzylbenzamide is also hydrogenated to benzyl alcohol and benzyl amine (Table 1B, entry 5), but the yield is lower, probably because of steric reasons. Significantly, the aliphatic non-activated amides, N-ethylacetamide and N-methylpropionamide also underwent hydrogenation to yield the corresponding alcohols and amines (71% of ethanol and ethylamine for entry 6 and 68.4% of n-propanol and methylamine for entry 7). The product gaseous amines were analyzed by GC-MS spectrometry of the gas phase and not quantified. As expected, the activated amides, anilide derivatives, were converted into their corresponding alcohols and aniline in excellent yields (91-95%; Table 1B, entries 9-12) along with trace amounts of the secondary amines (detected by GC-MS) under similar conditions. The reaction is also effective for bis-amides. Thus, N,N′-(ethane-1,2-diyl)bis(2-methoxyacetamide) (0.5 mmol) was also hydrogenated using catalyst 3 under mild conditions (Table 1B, entry 13). Noteworthy, tent-amides also underwent hydrogenation almost quantitatively to yield alcohols and secondary amines in equivalent amounts (Table 1B, entries 14-16). Gratifyingly, heating a solution of N-formymorpholine (1 mmol) and complex 3 in THF at 110° C. yielded after 32 h 97.1% of methanol and 98.3% of morpholine; no decarbonylation of the formyl group took place (Table 1B, entry 17). These results highlight the substantial scope of the unprecedented, selective hydrogenation of amides catalyzed by 3, or by the air-stable 4 with an equivalent of base (which generates 3 in situ).
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Retrosynthesis Analysis

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